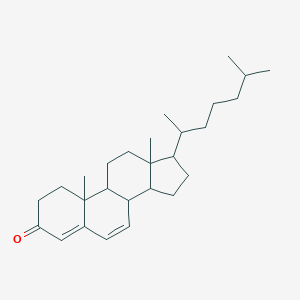

Cholesta-4,6-dien-3-one

Descripción

Propiedades

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWMRKFKSRYSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-93-8 | |

| Record name | Cholesta-4,6-dien-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesta-4,6-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Endogenous Metabolic Pathways

Oxidative Formation from Cholesterol

Cholesta-4,6-dien-3-one is not a direct, major product of the primary cholesterol biosynthesis pathway but is rather formed through oxidative processes acting on cholesterol. These can be both electrochemical and enzymatic in nature.

The electrochemical oxidation of cholesterol can lead to the formation of cholesta-4,6-dien-3-one. This process involves the application of an electric potential to a solution of cholesterol, inducing oxidation. Research has demonstrated that under specific laboratory conditions, such as electrolysis in acetonitrile (B52724) with a carbon electrode, cholesterol can be converted to cholesta-4,6-dien-3-one.

Table 1: Electrochemical Synthesis of Cholesta-4,6-dien-3-one from Cholesterol

| Parameter | Value/Condition |

| Starting Material | Cholesterol |

| Method | Potentiostatic Electrolysis |

| Electrode | Carbon Fiber |

| Solvent | Acetonitrile with LiClO₄ |

| Potential | 1.9 V vs Ag/AgCl |

| Yield | 43% |

While the direct enzymatic pathway for the large-scale production of cholesta-4,6-dien-3-one from cholesterol in vivo is not well-elucidated, it is understood to be a product of cholesterol oxidation. hmdb.ca The enzymes involved in cholesterol metabolism can inadvertently lead to its formation.

Cholesterol oxidase and similar enzymes are primarily known to catalyze the conversion of cholesterol to cholest-4-en-3-one. However, under certain conditions, the oxidative processes they initiate can lead to the formation of other oxidized cholesterol derivatives, including cholesta-4,6-dien-3-one. It is considered a byproduct in some enzymatic reactions involving cholesterol oxidation.

Enzymatic Processes in Cholesta-4,6-dien-3-one Formation

Downstream Metabolism and Conversion to Other Sterols

Once formed, cholesta-4,6-dien-3-one is a substrate for further enzymatic reactions, leading to the formation of other significant sterols. This metabolism has been observed in various tissues, including the liver, adrenals, and brain. nih.gov

Cholesta-4,6-dien-3-one undergoes a sequential, NADPH-dependent enzymatic reduction of its two double bonds. nih.gov This process is catalyzed by microsomal enzymes and results in the formation of 4-cholesten-3-one (B1668897) as an intermediate, which is then further reduced to cholestanol (B8816890). nih.gov The capacity for this conversion varies between different tissues and species. nih.gov

The enzymatic saturation of the double bonds in cholesta-4,6-dien-3-one is a highly specific process with defined stereochemistry. nih.gov The mechanism involves the polarization of the 3-oxo group, which facilitates the sequential reduction of the Δ⁶ and Δ⁴ double bonds. nih.gov

The saturation of the Δ⁶-double bond involves the transfer of a hydride ion from the B-side of NADPH to the 7β-position of the steroid, followed by the addition of a proton to the 6α-position, resulting in a trans addition. nih.gov Subsequently, the Δ⁴-double bond is saturated by the transfer of a hydride ion from the B-side of NADPH to the 5α-position, followed by the addition of a proton to the 4β-position, which is also a trans addition. nih.gov

Table 2: Stereochemistry of the Enzymatic Reduction of Cholesta-4,6-dien-3-one

| Step | Hydride Donor | Hydride Addition Site | Proton Addition Site | Stereochemistry |

| Δ⁶-Saturation | NADPH (B-side) | 7β-position | 6α-position | trans addition |

| Δ⁴-Saturation | NADPH (B-side) | 5α-position | 4β-position | trans addition |

Formation of Other Oxysterol Metabolites

Cholesta-4,6-dien-3-one is an oxidized derivative of cholesterol, placing it within the broad class of compounds known as oxysterols. Its own metabolic fate involves conversion into other significant sterol metabolites. Endogenously, cholesta-4,6-dien-3-one is metabolized into two primary compounds: 4-cholesten-3-one and cholestanol. nih.govhmdb.ca This conversion process underscores its role as a precursor in the formation of other biologically relevant sterols. The transformation highlights a metabolic cascade where one oxysterol serves as a substrate for the generation of subsequent molecules in the sterol pathway.

Tissue-Specific Metabolic Transformations

The metabolism of cholesta-4,6-dien-3-one to 4-cholesten-3-one and cholestanol is not ubiquitous throughout the body; instead, it demonstrates marked tissue specificity. Research has identified several key sites where this biotransformation occurs, while other tissues appear to lack this metabolic capability. nih.gov

Hepatic Metabolism

The liver is a primary site for the metabolism of cholesta-4,6-dien-3-one. nih.gov Studies utilizing liver microsomes have confirmed the conversion of this compound within hepatic tissues. nih.govnih.gov This metabolic capacity is crucial, given the liver's central role in cholesterol and bile acid homeostasis.

Adrenal Metabolism

The adrenal glands also possess the enzymatic machinery required to metabolize cholesta-4,6-dien-3-one. nih.gov Similar to the liver, adrenal tissues can convert it into 4-cholesten-3-one and cholestanol. nih.gov While the related compound, 4-cholesten-3-one, is a weak precursor for corticosteroid biosynthesis, its presence and metabolism in the adrenal cortex are noteworthy. nih.gov

Cerebral Metabolism

The brain is another significant site for the metabolic transformation of cholesta-4,6-dien-3-one. nih.gov The conversion to cholestanol within brain tissue has been documented and is of particular interest in the context of certain metabolic disorders where cholestanol accumulation is a key pathological feature. nih.govresearchgate.net

The metabolic capacity varies not only between different tissues but also among different species. nih.gov Tissues such as the intestinal mucosa and kidneys have been found to lack the ability to convert cholesta-4,6-dien-3-one. nih.gov

Interactive Data Table: Tissue-Specific Metabolism of Cholesta-4,6-dien-3-one

| Tissue | Metabolic Capability | Metabolites Formed | Citation |

| Liver | Yes | 4-cholesten-3-one, Cholestanol | nih.gov |

| Adrenal Glands | Yes | 4-cholesten-3-one, Cholestanol | nih.gov |

| Brain | Yes | 4-cholesten-3-one, Cholestanol | nih.gov |

| Intestinal Mucosa | No | - | nih.gov |

| Kidneys | No | - | nih.gov |

Metabolic Intermediates in Sterol Pathways

Cholesta-4,6-dien-3-one serves as a key intermediate in specific sterol metabolic pathways. It is recognized as a product of cholesterol oxidation. hmdb.ca Its most notable role is as a proposed intermediate in an alternative pathway of bile acid synthesis that can lead to the formation of cholestanol. nih.gov This pathway is particularly relevant in the pathophysiology of cerebrotendinous xanthomatosis (CTX), a lipid storage disease where a deficiency in a key bile acid synthesis enzyme leads to the accumulation of cholestanol and cholesterol. nih.gov In patients with CTX, increased serum concentrations of cholesta-4,6-dien-3-one are observed, suggesting its position upstream of the metabolic block. nih.gov Furthermore, the formation of secondary bile acids by intestinal bacteria involves a 3-oxo-Δ4,6 intermediate, highlighting the structural motif's importance in bile acid metabolism. nih.gov

Microbial Biotransformation of Sterols Yielding Cholesta-4,6-dien-3-one and Related Compounds

Gut microbiota play a crucial role in the metabolism of cholesterol and other sterols. Several microorganisms are capable of transforming cholesterol into various intermediates, including compounds structurally related to cholesta-4,6-dien-3-one. ijarbs.comnih.gov A key pathway in intestinal cholesterol metabolism involves the conversion of cholesterol to coprostanol. mdpi.com This biotransformation proceeds through intermediates such as cholest-5-en-3-one and cholest-4-en-3-one. mdpi.commdpi.com

The initial step, the oxidation of cholesterol, can be catalyzed by enzymes like cholesterol oxidase or 3β-hydroxysteroid dehydrogenase (3β-HSD). mdpi.com This reaction yields cholest-4-en-3-one, a valuable intermediate for the synthesis of various steroid compounds. ijarbs.commdpi.com Numerous bacterial genera, including Rhodococcus, Enterobacter, Arthrobacter, Mycobacterium, and Gordonia, have been identified as capable of performing this transformation. ijarbs.comnih.gov Some bacteria utilize this pathway under anoxic conditions. For instance, the denitrifying bacterium Sterolibacterium denitrificans metabolizes cholesterol first to cholest-4-en-3-one, which is then further desaturated to cholesta-1,4-dien-3-one. researchgate.net While direct microbial synthesis of cholesta-4,6-dien-3-one is less commonly detailed, the established microbial production of the closely related cholest-4-en-3-one and the formation of cholesta-4,6-dien-3-ol by Lactobacillus helveticus demonstrate the capacity of gut flora to generate these 3-oxo-Δ4,6 steroidal structures from cholesterol. mdpi.comscispace.com

Chemical Synthesis Methodologies and Derivatization

Laboratory-Scale Chemical Synthesis Strategies

The laboratory preparation of Cholesta-4,6-dien-3-one has been approached through various chemical routes, primarily centered on the oxidation of cholesterol and its derivatives. These methods aim to introduce the requisite ketone and conjugated diene functionalities with high efficiency and selectivity.

Direct Oxidation Routes

A primary strategy for the synthesis of Cholesta-4,6-dien-3-one involves the direct oxidation of suitable steroidal precursors. One common starting material is cholesta-4,6-dien-3β-ol, which can be oxidized to the corresponding ketone. Various oxidizing agents have been employed for this transformation, each with its own set of advantages and limitations.

For instance, the use of pyridinium dichromate (PDC) in dichloromethane has been reported for the oxidation of cholesta-4,6-dien-3β-ol. Another approach utilizes a combination of p-benzoquinone and aluminum isopropoxide in toluene, leading to the formation of the desired dienone. A third method involves the use of ruthenium dioxide in conjunction with sodium periodate in a mixed solvent system of trichlorethylene and methanol. These methods provide viable pathways to Cholesta-4,6-dien-3-one, with reported yields varying depending on the specific conditions and reagents used.

A different synthetic avenue starts from 4β,7α-dihydroxycholesterol. Treatment of this diol with p-toluenesulfonic acid adsorbed on silica gel at elevated temperatures can yield Cholesta-4,6-dien-3-one as one of the products, demonstrating a facile route from a more functionalized cholesterol derivative.

Optimized Synthesis for Purity Enhancement

Achieving high purity is a critical aspect of synthetic chemistry, particularly for intermediates destined for further transformations. While the direct oxidation routes provide access to Cholesta-4,6-dien-3-one, the resulting crude product often contains impurities that can be challenging to remove. nih.gov Therefore, optimization of the synthesis and purification processes is essential.

Common techniques for enhancing the purity of Cholesta-4,6-dien-3-one include column chromatography and recrystallization . Column chromatography, typically using silica gel as the stationary phase, allows for the separation of the target compound from byproducts and unreacted starting materials based on differences in polarity. Subsequent recrystallization from an appropriate solvent system can further refine the product, yielding a crystalline solid of high purity. The choice of solvent for recrystallization is crucial and is determined empirically to maximize the yield of pure crystals while leaving impurities dissolved in the mother liquor. Through a combination of optimized reaction conditions and rigorous purification protocols, it is possible to obtain Cholesta-4,6-dien-3-one with a purity exceeding 99%.

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative to traditional chemical reagents for oxidation, often providing a cleaner and more sustainable synthetic route. The electrochemical synthesis of Cholesta-4,6-dien-3-one from cholesterol has been demonstrated, showcasing the potential of this technique in steroid chemistry.

Potentiostatic Conditions and Yield Optimization

The electrochemical oxidation of cholesterol to Cholesta-4,6-dien-3-one can be achieved under potentiostatic conditions, where a constant potential is applied to the working electrode. In a reported procedure, the electrolysis is carried out in an acetonitrile (B52724) solution containing lithium perchlorate (B79767) as the supporting electrolyte, using a carbon fiber working electrode. mdpi.com

Under these conditions, a potential of 1.9 V versus a silver/silver chloride (Ag/AgCl) reference electrode has been successfully employed to effect the transformation. mdpi.com This specific potential is chosen to be sufficient to drive the oxidation of cholesterol to the desired product. The use of a flow cell equipped with a carbon fiber electrode has been shown to be efficient, affording Cholesta-4,6-dien-3-one in a yield of 43% . mdpi.com Further optimization of parameters such as solvent, supporting electrolyte, electrode material, and applied potential could potentially lead to even higher yields.

Synthesis of Cholesta-4,6-dien-3-one Derivatives

The versatile structure of Cholesta-4,6-dien-3-one makes it an attractive starting material for the synthesis of a variety of derivatives with modified steroidal skeletons. These modifications can be targeted at different parts of the molecule, including the A-ring, C-ring, and the side chain, leading to novel compounds with potentially interesting biological activities.

For example, Cholesta-4,6-dien-3-one can serve as a precursor for the synthesis of other conjugated steroidal systems. One such derivative is cholesta-4,6,24-trien-3-one , which introduces an additional double bond in the side chain. The synthesis of this trienone has been reported, highlighting the utility of Cholesta-4,6-dien-3-one as a building block for more complex steroids.

Furthermore, the reactivity of the enone system in the A-ring and the diene in the B-ring of Cholesta-4,6-dien-3-one allows for a range of chemical transformations. These can include reactions such as epoxidation, hydrogenation, and various cycloadditions, opening up avenues for the creation of diverse libraries of steroidal compounds. While the synthesis of A-ring and C-ring modified derivatives from Cholesta-4,6-dien-3-one is a logical extension of its chemistry, specific and detailed examples of such transformations are not extensively documented in the readily available scientific literature. The exploration of these synthetic pathways remains a promising area for future research in medicinal and synthetic organic chemistry.

Strategies for Functional Group Modification

The inherent reactivity of the α,β-unsaturated ketone system and the conjugated diene within the Cholesta-4,6-dien-3-one framework provides multiple avenues for functional group modification. These transformations are crucial for introducing new chemical properties and biological activities.

One of the primary methods for the synthesis of Cholesta-4,6-dien-3-one involves the oxidation of cholesterol. nih.govnih.gov This process directly installs the key dienone functionality. Further modifications often target the carbonyl group and the double bonds.

Table 1: Selected Functional Group Modifications of Cholesta-4,6-dien-3-one and Related Steroidal Dienones

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| Steroidal 4-en-3-one | Palladium Catalyst, H₂ | 5β-Steroid | Stereoselective Reduction | nih.gov |

| Steroidal 1-Azadiene | Enamines (from Aldehydes) | Pentacyclic Steroid | Hetero-Diels-Alder Reaction | rsc.org |

| Steroidal 1-Azadiene | Enamines (from Cyclic Ketones) | Hexacyclic Steroid | Diastereoselective Annulation | rsc.org |

The reduction of the enone system is a common strategy. For instance, the stereoselective reduction of steroidal 4-en-3-ones, a structural motif present in Cholesta-4,6-dien-3-one, can lead to the formation of 5β-steroids, which are key structural elements of neuroactive steroids. nih.gov Palladium-catalyzed hydrogenation in the presence of ionic liquids derived from natural carboxylic acids has been shown to be an effective green methodology for this transformation. nih.gov

Furthermore, the dienone system can participate in cycloaddition reactions. The chemical behavior of steroidal N-sulfonyl-1-azadienes, which can be derived from dienones, has been explored in reactions with enamines. rsc.org When reacted with enamines generated in situ from aldehydes, these azadienes undergo hetero-Diels-Alder reactions to form novel pentacyclic steroids. rsc.org Interestingly, a different mechanistic pathway is observed with enamines derived from cyclic ketones, leading to a diastereoselective annulation reaction that yields chiral hexacyclic steroids. rsc.org These reactions highlight the potential for complex scaffold construction starting from the dienone core.

Regio- and Stereoselective Synthetic Pathways

The development of synthetic pathways that control the region and three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, and the derivatization of Cholesta-4,6-dien-3-one is no exception. The rigid steroid nucleus often allows for high levels of stereocontrol.

The stereoselectivity of reactions on the steroidal skeleton is frequently influenced by the steric hindrance of the existing ring system. Reagents tend to approach from the less hindered α-face of the steroid. rsc.org This inherent facial bias is a powerful tool in directing the stereochemical outcome of reactions.

In the context of the aforementioned hetero-Diels-Alder reactions of steroidal 1-azadienes, the observed stereoselectivity is a direct result of the dienophile approaching from the α-face. rsc.org This, combined with the retention of the enamine geometry, leads to the formation of specific diastereomers. rsc.org

The reduction of the 4,6-diene system also presents opportunities for regio- and stereocontrol. While specific studies on Cholesta-4,6-dien-3-one are not extensively detailed in the provided context, the metabolism of this compound to 4-cholesten-3-one (B1668897) and cholestanol (B8816890) in various tissues suggests that enzymatic systems can achieve high levels of regio- and stereoselectivity in the reduction of the double bonds. nih.gov This biological transformation provides inspiration for the development of chemocatalytic methods that can mimic this selectivity.

The pursuit of novel derivatives of Cholesta-4,6-dien-3-one continues to be an active area of research, with the ultimate goal of creating new molecules with tailored properties for various applications. The principles of functional group modification and the strategic implementation of regio- and stereoselective reactions are fundamental to achieving these synthetic objectives.

Biological Roles and Biochemical Mechanisms of Action

Modulation of Cellular Processes

Cholesta-4,6-dien-3-one exerts profound effects on the life cycle of cells, from their rate of division to their eventual entry into a state of irreversible growth arrest.

Influence on Cell Growth and Proliferation

Research has demonstrated that chronic exposure to Cholesta-4,6-dien-3-one can significantly increase cell proliferation. nih.gov In studies involving human biliary tree stem/progenitor cells (hBTSCs), the presence of this compound in the culture medium led to a notable rise in the rate of cell division. nih.gov This suggests that Cholesta-4,6-dien-3-one can act as a mitogenic stimulus, promoting the expansion of certain cell populations. This proliferative effect is a key aspect of its biological activity, with implications for tissue homeostasis and pathology.

Effects on Cellular Differentiation Pathways

The influence of Cholesta-4,6-dien-3-one on cellular differentiation is complex, appearing to be highly context-dependent. In the case of hBTSCs, chronic exposure to this oxysterol impairs their ability to differentiate into mature cholangiocytes. nih.govnih.gov Simultaneously, it promotes an epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics. nih.govnih.gov This transition is marked by changes in cell morphology and the expression of specific marker proteins.

While direct studies on a wide range of cell types are ongoing, the broader class of oxysterols, to which Cholesta-4,6-dien-3-one belongs, is known to influence the differentiation of mesenchymal stem cells (MSCs). nih.govnih.govmdpi.com Generally, certain oxysterols have been observed to stimulate osteogenic differentiation (the formation of bone cells) while concurrently inhibiting adipogenic differentiation (the formation of fat cells). mdpi.com This dual activity highlights the potential for these molecules to direct the fate of multipotent stem cells.

| Cell Type | Effect of Cholesta-4,6-dien-3-one | Key Findings |

| Human Biliary Tree Stem/Progenitor Cells (hBTSCs) | Impaired differentiation | Fails to mature into cholangiocytes. |

| Human Biliary Tree Stem/Progenitor Cells (hBTSCs) | Promotes Epithelial-to-Mesenchymal Transition (EMT) | Induces a shift from epithelial to mesenchymal phenotype. nih.govnih.gov |

| Mesenchymal Stem Cells (MSCs) (General Oxysterol Effect) | Modulates differentiation | Stimulates osteogenesis and inhibits adipogenesis. mdpi.com |

Induction of Cellular Senescence

One of the most well-documented effects of Cholesta-4,6-dien-3-one is the induction of cellular senescence, a state of irreversible cell cycle arrest. nih.gov Chronic exposure of hBTSCs to this compound leads to a significant increase in the percentage of senescent cells. nih.govresearchgate.net This process is accompanied by several hallmark features of senescence.

A key observation is the increased secretion of Interleukin-6 (IL-6), a pro-inflammatory cytokine that is a component of the Senescence-Associated Secretory Phenotype (SASP). nih.govresearchgate.net Furthermore, Cholesta-4,6-dien-3-one has been shown to decrease the expression of human Telomerase Reverse Transcriptase (hTERT), a critical component of the telomerase enzyme responsible for maintaining telomere length. nih.govresearchgate.net The reduction in hTERT expression and activity is a crucial mechanism driving the onset of senescence. nih.gov

| Parameter | Effect of Cholesta-4,6-dien-3-one in hBTSCs | Reference |

| Senescent Cell Population | Significant increase | nih.govresearchgate.net |

| IL-6 Secretion | Increased | nih.govresearchgate.net |

| hTERT mRNA Expression | Decreased | nih.govresearchgate.net |

| hTERT Protein Levels | Decreased | nih.govresearchgate.net |

| Telomerase Activity | Significantly reduced | nih.gov |

Regulation of Gene Expression

The cellular effects of Cholesta-4,6-dien-3-one are underpinned by its ability to modulate the expression of specific genes and regulatory networks.

Transcriptional Modulation via Nuclear Interactions

While the precise nuclear receptors that directly bind Cholesta-4,6-dien-3-one are still under investigation, oxysterols as a class are known to exert their effects by interacting with nuclear receptors, which are transcription factors that regulate gene expression in response to ligand binding. nih.gov Receptors such as the Liver X Receptors (LXRs) are common targets for oxysterols. nih.gov Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to specific DNA sequences, thereby activating or repressing the transcription of target genes. The observed effects of Cholesta-4,6-dien-3-one on gene expression are consistent with this mechanism of action.

Impact on Specific Gene Regulatory Networks (e.g., HDAC6)

Cholesta-4,6-dien-3-one has been shown to have a direct impact on specific gene regulatory networks. A notable finding is the induction of Histone Deacetylase 6 (HDAC6) gene expression in hBTSCs following exposure to the compound. nih.gov HDAC6 is a unique histone deacetylase that primarily acts in the cytoplasm and is involved in various cellular processes, including cell motility and protein degradation.

Furthermore, Cholesta-4,6-dien-3-one significantly upregulates the expression of genes that are markers for the epithelial-to-mesenchymal transition. nih.gov These include the transcription factors TWIST1, TWIST2, SNAIL1, SNAIL2, ZEB1, and ZEB2. nih.gov The compound also enhances the activity of the Bone Morphogenic Protein 4 (Bmp-4) and Sonic Hedgehog (Shh) signaling pathways, both of which are known to induce the expression of EMT markers. nih.govnih.gov

| Gene/Pathway | Effect of Cholesta-4,6-dien-3-one in hBTSCs | Reference |

| HDAC6 | Induced gene expression | nih.gov |

| EMT Transcription Factors | ||

| TWIST1 | Markedly enhanced protein levels | nih.gov |

| TWIST2 | Markedly enhanced protein levels | nih.gov |

| SNAIL1 | Markedly enhanced protein levels | nih.gov |

| SNAIL2 | Markedly enhanced protein levels | nih.gov |

| ZEB1 | Markedly enhanced protein levels | nih.gov |

| ZEB2 | Markedly enhanced protein levels | nih.gov |

| Signaling Pathways | ||

| Bmp-4 | Enhanced | nih.govnih.gov |

| Shh | Enhanced | nih.govnih.gov |

Interactions with Intracellular Signaling Pathways

Cholesta-4,6-dien-3-one has been identified as a modulator of key developmental and homeostatic signaling pathways, namely the Bone Morphogenic Protein (BMP) and Sonic Hedgehog (Shh) pathways. These pathways are integral to embryonic development and tissue regeneration in adults.

Enhancement of Bone Morphogenic Protein (BMP) Pathways

Research has demonstrated that Cholesta-4,6-dien-3-one enhances the Bone Morphogenic Protein 4 (BMP-4) pathway. BMPs are a group of growth factors that play a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (Co-SMAD4). This complex translocates to the nucleus to regulate the transcription of target genes.

In studies involving human biliary tree stem/progenitor cells (hBTSCs), exposure to Cholesta-4,6-dien-3-one was found to enhance the BMP-4 pathway. This enhancement is significant as the activation of the BMP pathway by human recombinant proteins has been shown to induce the expression of markers associated with the epithelial-to-mesenchymal transition in these same cells.

Activation of Sonic Hedgehog (Shh) Pathways

Concurrent with its effects on the BMP pathway, Cholesta-4,6-dien-3-one also activates the Sonic Hedgehog (Shh) signaling pathway. The Shh pathway is fundamental to embryonic development, particularly in the patterning of various structures. The pathway is initiated by the binding of the Shh ligand to the Patched (PTCH) receptor, which in its unbound state, inhibits the Smoothened (SMO) protein. Ligand binding relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which then modulate the expression of Shh target genes.

In the context of hBTSCs, exposure to Cholesta-4,6-dien-3-one led to the activation of the Shh pathway. This activation was observed alongside the enhancement of the BMP-4 pathway, and importantly, the activation of the Shh pathway with human recombinant proteins also induced the expression of EMT markers in hBTSCs.

Effects on Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, and acquire a mesenchymal phenotype with increased migratory and invasive properties. This process is crucial in embryonic development and has been implicated in pathological conditions. Cholesta-4,6-dien-3-one has been shown to be a potent inducer of EMT.

Upregulation of EMT Markers

Studies have provided detailed molecular evidence of Cholesta-4,6-dien-3-one's role in promoting EMT through the significant upregulation of key transcription factors that are hallmarks of this transition. In hBTSCs chronically exposed to the compound, there was a marked enhancement in the protein levels of several critical EMT-associated transcription factors.

| EMT Marker | Observation |

| TWIST1 | Markedly enhanced protein levels |

| TWIST2 | Markedly enhanced protein levels |

| SNAIL1 | Markedly enhanced protein levels |

| SNAIL2 | Markedly enhanced protein levels |

| ZEB1 | Markedly enhanced protein levels |

| ZEB2 | Markedly enhanced protein levels |

These findings suggest that Cholesta-4,6-dien-3-one actively promotes the genetic reprogramming that underlies the EMT process.

Alteration of Stem Cell Marker Expression

The influence of Cholesta-4,6-dien-3-one extends to the fundamental properties of stem cells, particularly their differentiation capacity. In the study of hBTSCs, it was observed that the compound impaired the normal differentiation of these stem/progenitor cells into mature cholangiocytes. This disruption of the physiological cell differentiation process was accompanied by the induction of EMT gene expression, indicating a significant alteration of the stem cells' molecular and functional state.

Immunomodulatory and Anti-inflammatory Mechanisms

Cholesta-4,6-dien-3-one also exhibits immunomodulatory properties, as evidenced by its effect on cytokine secretion. In cultures of hBTSCs, a significant increase in the secretion of Interleukin 6 (IL-6) was observed following exposure to the compound. IL-6 is a pleiotropic cytokine with a complex role in inflammation, immune response, and hematopoiesis. Its increased secretion suggests that Cholesta-4,6-dien-3-one can actively modulate the inflammatory microenvironment. While direct anti-inflammatory mechanisms of Cholesta-4,6-dien-3-one are still under investigation, related steroidal compounds have been shown to possess anti-inflammatory properties through the downregulation of pro-inflammatory cytokines, suggesting a potential area for future research into this compound's specific mechanisms.

Modulation of Inflammatory Responses

The potential for Cholesta-4,6-dien-3-one to modulate inflammatory responses is an area of scientific interest, though direct experimental evidence remains limited. A related compound, (3β)-Cholesta-4,6-dien-3-ol, is noted to have potential anti-inflammatory properties. However, specific studies on the mechanisms by which Cholesta-4,6-dien-3-one might influence inflammatory pathways, such as the NF-κB signaling cascade or the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes, have not been extensively reported in peer-reviewed literature.

Antimicrobial Activities and Mechanisms

The investigation into the antimicrobial properties of steroidal compounds is an active area of research. However, the specific efficacy of Cholesta-4,6-dien-3-one against pathogenic microorganisms has not been a primary focus of published studies to date.

Efficacy Against Bacterial Strains

There is a notable absence of dedicated research on the antibacterial activity of Cholesta-4,6-dien-3-one. Consequently, there is no available data, such as Minimum Inhibitory Concentration (MIC) values, to quantify its efficacy against various bacterial strains. The mechanisms by which it might exert antibacterial action, for instance, through membrane disruption or inhibition of essential enzymes, remain speculative without direct experimental evidence.

Action Against Fungal Species

Similar to its antibacterial profile, the antifungal properties of Cholesta-4,6-dien-3-one are not well-documented in scientific literature. While a related compound, (3β)-Cholesta-4,6-dien-3-ol, has been suggested to possess potential antifungal activity, specific studies confirming and characterizing such activity for Cholesta-4,6-dien-3-one are lacking. Therefore, its spectrum of activity against fungal species and the underlying mechanisms are currently unknown.

Membrane Interactions and Cellular Transport Mechanisms

As a sterol, Cholesta-4,6-dien-3-one is expected to interact with cellular membranes. Its amphipathic nature, with a rigid sterol core and a polar keto group, suggests it would orient within the phospholipid bilayer. The conjugated diene system in the B-ring would likely influence the planarity and rigidity of the sterol structure, potentially altering membrane fluidity and organization. However, specific biophysical studies on its interaction with lipid bilayers and the mechanisms governing its transport across cellular membranes have not been reported.

Protein Binding and Molecular Recognition Studies

The most specific evidence of Cholesta-4,6-dien-3-one's interaction with proteins comes from metabolic studies. Research has demonstrated that this compound serves as a substrate for enzymatic reactions in mammalian tissues. Specifically, it can be metabolized to 4-cholesten-3-one (B1668897) and subsequently to cholestanol (B8816890) by enzymes present in the liver, adrenal glands, and brain. nih.gov One study elucidated the stereochemistry of this enzymatic conversion, showing that the saturation of the two double bonds is catalyzed by NADPH-dependent reductases in rat and mouse liver microsomes. nih.gov This indicates a specific molecular recognition and binding event between Cholesta-4,6-dien-3-one and the active sites of these enzymes. Beyond these metabolic enzymes, broader studies on its binding affinity to other protein targets are not currently available.

Summary of Biological and Biochemical Data for Cholesta-4,6-dien-3-one

| Section | Subsection | Research Findings |

| 4.5. | 4.5.1. Downregulation of Pro-inflammatory Cytokines | No specific studies available. |

| 4.5.2. Modulation of Inflammatory Responses | No direct studies available; potential suggested by related compounds. | |

| 4.6. Antimicrobial Activities and Mechanisms | 4.6.1. Efficacy Against Bacterial Strains | No specific studies available. |

| 4.6.2. Action Against Fungal Species | No specific studies available. | |

| 4.7. Membrane Interactions and Cellular Transport Mechanisms | No specific studies available; interactions inferred from its sterol structure. | |

| 4.8. Protein Binding and Molecular Recognition Studies | Substrate for NADPH-dependent reductases in liver, adrenal, and brain tissues. nih.govnih.gov |

Interaction with Human Serum Albumin

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including steroids. The binding of a compound to HSA is a critical determinant of its bioavailability, distribution, and metabolism. While direct experimental studies on the interaction between Cholesta-4,6-dien-3-one and Human Serum Albumin are not extensively documented in publicly available research, the principles of protein-ligand binding and data from analogous steroidal structures, such as cholesterol, can provide significant insights into the potential nature of this interaction.

The binding of ligands to HSA is typically characterized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. Given the lipophilic nature of the steroidal backbone of Cholesta-4,6-dien-3-one, it is highly probable that its interaction with HSA is primarily driven by hydrophobic forces, sequestering the molecule within one of the main hydrophobic binding pockets of the albumin protein, such as Sudlow's site I or II.

Spectroscopic techniques are commonly employed to study the binding of small molecules to proteins like HSA. Fluorescence quenching assays, for instance, can be utilized to determine binding affinities and mechanisms. The intrinsic fluorescence of HSA, primarily due to its tryptophan residues (specifically Trp-214 in subdomain IIA), is sensitive to the local environment. The binding of a ligand like Cholesta-4,6-dien-3-one in proximity to this residue would likely lead to a quenching of the fluorescence, which can be analyzed to calculate binding and quenching constants.

Furthermore, techniques such as UV-Vis absorption, circular dichroism (CD), and Fourier-transform infrared (FTIR) spectroscopy could elucidate conformational changes in HSA upon binding of Cholesta-4,6-dien-3-one. Changes in the secondary structure of the protein, such as alterations in the α-helical content, can provide evidence of the binding event and its impact on the protein's conformation.

Molecular docking and simulation studies could also offer a theoretical model of the interaction, predicting the preferred binding site, the specific amino acid residues involved in the interaction, and the thermodynamic parameters of the binding process.

Detailed Research Findings

While specific data for Cholesta-4,6-dien-3-one is not available, the table below illustrates the type of research findings that would be expected from studies of its interaction with Human Serum Albumin, based on studies of similar steroidal molecules. The presented values are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Binding Parameters of Cholesta-4,6-dien-3-one with Human Serum Albumin

| Parameter | Value | Method |

|---|---|---|

| Binding Constant (K_a) at 298 K | 2.5 x 10^4 L·mol⁻¹ | Fluorescence Spectroscopy |

| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy |

| Quenching Constant (K_sv) | 1.8 x 10^4 L·mol⁻¹ | Fluorescence Spectroscopy |

| Binding Site | Sudlow's Site I (predicted) | Competitive Binding/Molecular Docking |

| ΔG° (Gibbs Free Energy) | -25.1 kJ·mol⁻¹ | Thermodynamic Calculation |

| ΔH° (Enthalpy Change) | -10.5 kJ·mol⁻¹ | Thermodynamic Calculation |

| ΔS° (Entropy Change) | +48.9 J·mol⁻¹·K⁻¹ | Thermodynamic Calculation |

Note: The data in this table is illustrative and not based on experimental results for Cholesta-4,6-dien-3-one.

The hypothetical thermodynamic data suggests that the binding process is spontaneous (negative ΔG°). A negative enthalpy change (ΔH°) and a positive entropy change (ΔS°) would indicate that both hydrogen bonding/van der Waals forces and hydrophobic interactions play a significant role in the binding of Cholesta-4,6-dien-3-one to HSA. The predicted decrease in α-helical content would suggest a slight unfolding or conformational change in the protein upon ligand binding.

Occurrence and Ecological Relevance

Natural Occurrence in Biological Systems

While the direct isolation of Cholesta-4,6-dien-3-one from natural sources is not extensively documented in the provided search results, the presence of structurally similar compounds in marine life suggests its potential natural occurrence.

Research has revealed the presence of related steroidal ketones in marine invertebrates. For instance, a compound with a similar cholestane (B1235564) skeleton, cholesta-6β-hydroxy-4-en-3-one, has been isolated from the marine sponge Iotrochota birotulata. nih.govresearchgate.net Additionally, the related sterol, Cholesta-4,6-dien-3-ol, was identified in the marine ascidian Eudistoma kaverium. jksus.org Although not the exact compound, these findings indicate that organisms in marine ecosystems synthesize and harbor steroids with the 4-en-3-one and 4,6-diene structures. The search for Cholesta-4,6-dien-3-one in red algae did not yield a direct identification, though various other sterols have been isolated from species like Gracilaria salicornia and Hypnea flagelliformis. researchgate.netphcog.com

Table 1: Occurrence of Cholesta-4,6-dien-3-one and Related Compounds in Marine Organisms

| Compound | Organism | Reference |

|---|---|---|

| Cholesta-6β-hydroxy-4-en-3-one | Marine sponge (Iotrochota birotulata) | nih.govresearchgate.net |

| Cholesta-4,6-dien-3-ol | Marine ascidian (Eudistoma kaverium) | jksus.org |

Based on the conducted research, there is no direct scientific literature identifying Cholesta-4,6-dien-3-one as a natural constituent of plant extracts.

Role in Inter-Species Chemical Communication

Steroids are known to play a crucial role in chemical communication between different species, often acting as pheromones that can influence behavior and physiology. nih.govjneurosci.orgnih.govplos.org This form of chemical signaling is fundamental in the animal kingdom for processes such as mating and territorial marking. nih.gov While the general role of steroids in inter-species communication is well-established, specific research directly implicating Cholesta-4,6-dien-3-one in such interactions is not currently available.

Biogeochemical Cycling and Environmental Fate

Cholesta-4,6-dien-3-one has been identified as an environmental contaminant. plymouth.ac.ukplymouth.ac.uk Its presence in the environment raises questions about its persistence, transformation, and ultimate fate. The microbial degradation of steroids is a key process in their environmental breakdown. nih.govwjpls.orgnih.gov Microorganisms possess enzymes that can transform and degrade the complex ring structure of steroids, playing a vital role in their biogeochemical cycling. nih.gov

Furthermore, Cholesta-4,6-dien-3-one has been recognized as an environmental estrogen receptor agonist. plymouth.ac.ukplymouth.ac.uk This characteristic indicates that the compound can interact with the endocrine systems of organisms, which is a significant aspect of its environmental impact. The biotransformation of steroidal ketones by microorganisms is a critical area of study for understanding how these compounds are processed in and removed from the environment. nih.gov

Table 2: Environmental Significance of Cholesta-4,6-dien-3-one

| Aspect | Finding | Reference |

|---|---|---|

| Environmental Presence | Identified as an environmental contaminant | plymouth.ac.ukplymouth.ac.uk |

| Ecological Effect | Acts as an environmental estrogen receptor agonist | plymouth.ac.ukplymouth.ac.uk |

| Degradation Pathway | Subject to microbial degradation and biotransformation | nih.govwjpls.orgnih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for the separation of Cholesta-4,6-dien-3-one from complex mixtures and for its precise quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like Cholesta-4,6-dien-3-one. In GC-MS, the compound is first vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, the compound is ionized, typically by electron ionization (EI), and the resulting fragments are detected by a mass spectrometer, providing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of Cholesta-4,6-dien-3-one is characterized by its molecular ion peak and a series of fragment ions. The National Institute of Standards and Technology (NIST) database provides key mass spectral data for this compound. nist.gov Furthermore, the Kovats retention index, a measure of the retention time of a compound relative to n-alkane standards, is a useful parameter in its identification. For Cholesta-4,6-dien-3-one, a standard non-polar Kovats retention index of 3161 has been reported. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it well-suited for the analysis of steroids. Reversed-phase HPLC is the most common mode used for the separation of steroid ketones like Cholesta-4,6-dien-3-one.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as octadecyl silica (C18), is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For Cholesta-4,6-dien-3-one, a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water is commonly employed. The precise composition of the mobile phase can be optimized to achieve the desired separation from other components in a mixture. Detection is often carried out using an ultraviolet (UV) detector, as the conjugated dienone system of Cholesta-4,6-dien-3-one exhibits strong UV absorbance. While specific retention times are dependent on the exact chromatographic conditions (e.g., column dimensions, flow rate, and mobile phase composition), this methodology allows for the effective separation and quantification of the compound. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of Cholesta-4,6-dien-3-one, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The ¹H NMR spectrum would be expected to show characteristic signals for the olefinic protons in the conjugated system, as well as signals for the methyl and methylene protons of the steroid nucleus and its side chain. Similarly, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbon, the olefinic carbons, and the various aliphatic carbons throughout the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Cholesta-4,6-dien-3-one exhibits characteristic absorption bands that confirm its key structural features. The most prominent of these is the strong absorption band corresponding to the stretching vibration of the α,β-unsaturated ketone. Research has identified characteristic peaks at approximately 1685 cm⁻¹ and 1621 cm⁻¹, which are indicative of the conjugated ketone system. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~1685 | C=O Stretch | α,β-Unsaturated Ketone | researchgate.netresearchgate.net |

| ~1621 | C=C Stretch | Conjugated Alkene | researchgate.netresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the molecular formula of Cholesta-4,6-dien-3-one. The theoretical exact mass of Cholesta-4,6-dien-3-one (C₂₇H₄₂O) is 382.323565959 Da, a value that can be experimentally verified using HRMS to unambiguously identify the compound. nih.gov

Electrochemical Detection Methods in Sterol Analysis

The analysis of sterols and their derivatives is crucial in various fields, and electrochemical methods offer a sensitive and selective approach for their detection. Cholesta-4,6-dien-3-one, possessing an electroactive α,β-unsaturated ketone moiety within its A-ring, is amenable to electrochemical analysis, primarily through reductive techniques. The conjugated double bond system in conjugation with the carbonyl group at the C-3 position makes the molecule susceptible to electrochemical reduction at a working electrode.

Voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are powerful tools for studying and quantifying electroactive species like Cholesta-4,6-dien-3-one. In these methods, a potential is applied to an electrode and the resulting current is measured. The potential at which the reduction occurs is characteristic of the molecule, and the measured current is proportional to its concentration.

The electrochemical reduction of the enone system in steroids typically proceeds via the transfer of electrons to the lowest unoccupied molecular orbital (LUMO) of the conjugated system. This process often involves the carbonyl group and the carbon-carbon double bonds. While specific electrochemical data for Cholesta-4,6-dien-3-one is not extensively documented, the principles can be inferred from studies on similar steroidal enones, such as testosterone. The reduction potentials are influenced by the solvent, the supporting electrolyte, and the material of the working electrode.

Electrochemical data for related steroidal ketones, illustrating typical potential ranges for the reduction of the enone functionality.

| Compound | Technique | Working Electrode | Medium | Observed Potential (vs. reference electrode) |

|---|---|---|---|---|

| Testosterone | Cyclic Voltammetry (CV) | Glassy Carbon Electrode | Aprotic Solvent (e.g., DMF with TBAP) | Initial reduction peak typically observed between -2.0 and -2.5 V vs. Ag/AgCl |

| Progesterone (B1679170) | Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode | Aqueous-organic mixtures | Reduction peaks for the A-ring enone are observed in the negative potential range. |

| Cholest-4-en-3-one | Not specified | Not specified | Not specified | Expected to show similar electrochemical behavior to testosterone due to the identical A-ring structure. |

The development of chemically modified electrodes and biosensors can further enhance the selectivity and sensitivity of electrochemical detection for specific sterols. For instance, electrodes modified with specific enzymes or molecularly imprinted polymers can be designed to selectively bind and detect target steroidal ketones, even in complex biological matrices.

Crystallographic Studies for Solid-State Structure

The crystallographic data reveals that Cholesta-4,6-dien-3-one crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group is P2₁2₁2₁, a common space group for chiral molecules crystallizing in a non-centrosymmetric fashion.

A comparison of the crystallographic data of Cholesta-4,6-dien-3-one with other well-known steroids like testosterone and progesterone highlights the variations in their solid-state packing and molecular dimensions. Testosterone, for instance, has been crystallized in both anhydrous and hydrated forms, exhibiting different crystal systems and unit cell parameters. Progesterone also has multiple polymorphic forms. These differences arise from the variations in their molecular structures and the resulting intermolecular interactions in the crystal lattice.

Crystallographic data for Cholesta-4,6-dien-3-one and related steroidal compounds.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Cholesta-4,6-dien-3-one | Orthorhombic | P2₁2₁2₁ | a = 25.591 Å, b = 15.089 Å, c = 6.334 Å |

| Testosterone (anhydrous) | Monoclinic | P2₁ | a = 14.720 Å, b = 11.080 Å, c = 10.868 Å, β = 113.34° rsc.org |

| Testosterone (hydrate) | Orthorhombic | P2₁2₁2₁ | a = 13.63 Å, b = 15.95 Å, c = 7.94 Å iucr.org |

| Progesterone (α-form) | Orthorhombic | P2₁2₁2₁ | a = 13.6 Å, b = 18.1 Å, c = 7.6 Å |

The solid-state structure of Cholesta-4,6-dien-3-one is influenced by the planarity of the conjugated system in the A and B rings. The presence of the C=C double bond at the 6-7 position, in addition to the 4-5 position, is expected to introduce a greater degree of rigidity to the steroid's A/B ring fusion compared to steroids with only a single double bond in the A-ring. The precise bond lengths and torsional angles determined from the full crystal structure refinement would provide further details on the degree of planarity and any ring strain. These structural features are critical in understanding its interaction with biological receptors and enzymes.

Computational Modeling and Theoretical Studies

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Cholesta-4,6-dien-3-one, MD simulations are particularly useful for understanding its interactions within a biological environment, such as a cell membrane. These simulations can reveal the compound's preferred location, orientation, and dynamic behavior within a lipid bilayer, which is crucial for its transport and availability to intracellular targets.

Research on structurally similar steroids and cholesterol analogs provides a framework for predicting the behavior of Cholesta-4,6-dien-3-one. MD simulations of 26 different steroid compounds in a model POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid membrane have shown that the specific functional groups on the steroid core heavily influence its conformation and position within the membrane. nih.govnih.gov Steroids can adopt orientations ranging from parallel to normal relative to the membrane surface, with varying insertion depths. nih.gov For instance, cholesterol, a close structural relative, is known to adopt a largely upright orientation, with its hydroxyl group anchored near the lipid headgroups. acs.orgnih.gov

The conjugated ketone system in Cholesta-4,6-dien-3-one would likely influence its polarity and hydrogen bonding capabilities, affecting its precise positioning. Simulations of fluorescent cholesterol analogs like dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), which also possess conjugated double bond systems, show they mimic cholesterol's ordering effect on the membrane, though to a slightly lesser extent. acs.org These studies suggest that Cholesta-4,6-dien-3-one would likely embed within the hydrophobic core of the membrane, with its orientation and dynamics dictated by a balance of hydrophobic interactions and potential hydrogen bonding between its ketone group and the lipid headgroups or water molecules at the interface. nih.gov The rate of translocation across the membrane (flip-flop) is another critical parameter that can be estimated; studies have shown this rate can vary by nine orders of magnitude among different steroids, representing a key barrier to cellular uptake for more polar variants. nih.gov

| Compound | Simulation System | Key Findings | Reference |

|---|---|---|---|

| Cholesterol | POPC/DOPC Bilayers | Increases membrane thickness and order; specific tilt angle distribution. | nih.govmdpi.com |

| Cortisone | POPC Bilayers | Causes a concentration-dependent decrease in bilayer thickness. | nih.gov |

| Dehydroergosterol (DHE) | POPC Bilayers | Induces membrane ordering similar to cholesterol; shares similar location and orientation. | acs.org |

| Testosterone | POPC Bilayers | Exhibits a broad distribution of tilt angles and insertion depths, indicating higher flexibility. | nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Investigations of Reaction Mechanisms

To study chemical reactions involving Cholesta-4,6-dien-3-one, particularly those catalyzed by enzymes, a hybrid approach combining quantum mechanics (QM) and molecular mechanics (MM) is often employed. The QM/MM method allows for a high-accuracy quantum mechanical treatment of the reacting region (the substrate and key enzymatic residues) while the larger protein environment is described using computationally less expensive classical mechanics. mdpi.comnih.gov This approach is essential for modeling processes where bond breaking and formation occur, such as in steroid metabolism. mdpi.com

Enzymes like ketosteroid isomerase and 3-ketosteroid Δ1-dehydrogenases are relevant models for potential transformations of Cholesta-4,6-dien-3-one. nih.govacs.orgnih.gov For example, QM/MM studies on ketosteroid isomerase have detailed the mechanism of double bond migration in steroid rings. nih.gov These simulations revealed that active site closure and the desolvation of a catalytic aspartate residue are crucial for lowering the reaction barrier. nih.gov

A recent QM/MM MD modeling study on 3-ketosteroid Δ1-dehydrogenase from Sterolibacterium denitrificans investigated the dehydrogenation of cholest-4-en-3-one, a compound that differs from Cholesta-4,6-dien-3-one only by one double bond. acs.orgnih.gov The study confirmed a two-step base-assisted elimination mechanism and found that cholest-4-en-3-one was the best substrate in terms of binding energy and predicted reaction rate. nih.gov Such a study provides a direct template for investigating the enzymatic dehydrogenation of Cholesta-4,6-dien-3-one, allowing researchers to map the potential energy surface, identify transition states, and quantify the catalytic effects of specific amino acid residues.

| Enzyme | Substrate Type | Key Mechanistic Insight from QM/MM | Reference |

|---|---|---|---|

| Ketosteroid Isomerase | 3-Oxo-Δ⁵-steroids | Active site closure and desolvation of the catalytic base (Asp38) are integral to catalysis. | nih.gov |

| Cytochrome P450 (CYP11A1) | Cholesterol | Elucidates the mechanism of cholesterol side-chain cleavage to form pregnenolone. | mdpi.com |

| 3-Ketosteroid Δ1-Dehydrogenase | Cholest-4-en-3-one | Reaction proceeds via a two-step base-assisted elimination (E2cB) mechanism. | acs.orgnih.gov |

| Tryptophan-7-halogenase | Tryptophan | Identifies the key intermediates and transition states in the halogenation reaction. | nih.gov |

Density Functional Theory (DFT) Applications in Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. semanticscholar.org DFT calculations can determine a wide range of properties for Cholesta-4,6-dien-3-one, including its optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

DFT studies on other steroid hormones, such as estradiol (B170435) and estriol, have successfully calculated their geometries and vibrational spectra, showing good agreement with experimental data. nih.gov For Cholesta-4,6-dien-3-one, DFT could be used to analyze how the conjugated dienone system affects the electron distribution across the steroid scaffold. This information is valuable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, Fukui functions, derived from DFT calculations, can be used to pinpoint the most reactive sites for such reactions. researchgate.net

Furthermore, DFT has been applied to study the entire reaction mechanism of the formation of a pyridyl-cholestane derivative from cholestane-6-one. nih.gov This study successfully calculated the Gibbs free energy for all intermediates and transition states, identifying the rate-determining step of the reaction. nih.gov A similar approach could be applied to model potential chemical transformations of Cholesta-4,6-dien-3-one, providing a detailed thermodynamic and kinetic profile of the reaction pathway.

| Compound/System | DFT Functional/Basis Set | Calculated Properties | Reference |

|---|---|---|---|

| Estradiol & Estriol | B3LYP/6-31G** | Molecular geometry, vibrational frequencies, IR and Raman spectra assignment. | nih.gov |

| Pyridyl-cholestane formation | Not Specified | Gibbs free energy, HOMO/LUMO, dipole moments of intermediates and transition states. | nih.gov |

| Natural Estrogen Hormones | Not Specified | Structural and electronic properties to predict degradability and estrogenicity. | semanticscholar.orgresearchgate.net |

| Androsterone, Testosterone | revDSD-PBEP86/triple-ζ | Conformational energies, equilibrium molecular structures, rotational constants. | sns.it |

Homology Modeling and Enzyme-Substrate Complex Analysis

When the experimental crystal structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to build a three-dimensional model. wikipedia.orgyoutube.com This technique relies on the amino acid sequence of the target protein and the known experimental structure of a related homologous protein (the template). For an enzyme that may bind or metabolize Cholesta-4,6-dien-3-one, such as a Cytochrome P450 (CYP) steroid hydroxylase, homology modeling can provide a structural framework for further investigation. nih.govmdpi.com

Once a reliable 3D model of the enzyme is generated, molecular docking can be used to predict the binding mode of Cholesta-4,6-dien-3-one within the active site. Docking simulations place the ligand into the binding pocket in various orientations and conformations, scoring them based on factors like intermolecular energies. This process helps identify the most probable binding pose.

Studies on steroid-binding receptors and enzymes frequently use this approach. For example, a homology model of human corticosteroid-binding globulin was developed to identify its hydrophobic ligand-binding pocket and dock cortisol and aldosterone (B195564) to analyze their interactions. nih.gov Similarly, a model of CYP2C11 was used to dock various steroids and investigate the structural requirements for 16α-hydroxylation. nih.gov The analysis of such docked complexes focuses on key interactions—like hydrogen bonds, hydrophobic contacts, and the distance between a substrate's reactive carbon and the enzyme's catalytic center (e.g., the heme iron in P450s). nih.gov For Cholesta-4,6-dien-3-one, this analysis would predict which residues are critical for binding and could help explain substrate specificity and the regioselectivity of a potential enzymatic reaction.

| Target Protein | Template Protein(s) | Docked Ligand(s) | Key Findings from Complex Analysis | Reference |

|---|---|---|---|---|

| Human Corticosteroid Binding Globulin (hCBG) | α1-antitrypsin, α1-antichymotrypsin | Cortisol, Aldosterone | Identified an elongated hydrophobic binding pocket with polar residues at the extremities. | nih.gov |

| Cytochrome P450-2C11 (CYP2C11) | Not Specified | Various steroids | Docked steroids at the active site; distance between heme iron and C16α-H was 4-6 Å. | nih.gov |

| Mouse Glucocorticoid Receptor LBD | Progesterone (B1679170) Receptor | Cortisol, Corticosterone | Revealed the interaction zone of the receptor with the steroids via DASA study. | oup.com |

| Steroid Nuclear Hormone Receptors | Various crystal structures | Natural and synthetic ligands | Induced fit docking and MD are necessary to understand the malleable binding pocket. | nih.gov |

Structure Activity Relationship Sar and Rational Design

Correlating Structural Modifications with Biological Response

The biological activity of Cholesta-4,6-dien-3-one is intrinsically linked to its unique chemical architecture. The conjugated dienone system within the A and B rings of the steroid nucleus is a crucial determinant of its reactivity and interaction with biological targets. Modifications to this core structure, as well as alterations to the D-ring and the side chain at C-17, have been shown to significantly influence the compound's efficacy and selectivity.

While comprehensive SAR studies specifically on a broad series of Cholesta-4,6-dien-3-one analogues are not extensively documented in publicly available literature, general principles derived from related steroidal dienones and other modified steroids provide valuable insights. For instance, studies on A-ring modified steroids have highlighted the importance of planarity in the A/B-ring junction for enzymatic inhibition, suggesting that the conjugated diene system in Cholesta-4,6-dien-3-one contributes significantly to this structural feature. core.ac.uk

Furthermore, research on various steroidal compounds has demonstrated that modifications to the D-ring can drastically alter biological activity. The replacement of the typical cyclopentanone (B42830) D-ring with other heterocyclic systems, for example, has been a strategy to modulate the cytotoxic and enzyme inhibitory effects of steroidal molecules. core.ac.uknih.gov The nature and substitution of the side chain at the C-17 position are also known to be critical for the biological activity of steroids, influencing their interaction with various receptors and enzymes.

Systematic modifications of the Cholesta-4,6-dien-3-one scaffold are necessary to establish a clear correlation between structural changes and biological responses. Such studies would involve the synthesis of a library of analogues with variations at key positions and their subsequent evaluation in relevant biological assays.

Identification of Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is responsible for its biological activity. For Cholesta-4,6-dien-3-one and its analogues, the key pharmacophoric features are dictated by the steroidal backbone and its specific functionalities.

The conjugated enone system (the C=C-C=C-C=O moiety spanning the A and B rings) is a primary pharmacophoric feature. This electron-deficient system can participate in Michael addition reactions with nucleophilic residues, such as cysteine in proteins, which is a common mechanism of action for many bioactive dienone-containing compounds. acs.orgnih.gov The planarity conferred by this system also influences how the molecule fits into the binding pockets of target proteins.

Other essential pharmacophoric elements of the steroidal framework include:

A hydrophobic core: The rigid, tetracyclic steroidal nucleus provides a large hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of a biological target.

Hydrogen bond acceptors: The carbonyl group at the C-3 position acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site.

Stereochemistry: The specific stereochemical configuration of the various chiral centers in the steroid nucleus is critical for precise molecular recognition by biological targets.

Computational modeling and pharmacophore mapping studies on related steroidal structures can aid in refining the pharmacophoric model for Cholesta-4,6-dien-3-one's specific biological activities, such as its potential anticancer effects. acs.org

Design and Synthesis of Bioactive Analogues for Targeted Research

The insights gained from SAR and pharmacophore identification pave the way for the rational design and synthesis of novel Cholesta-4,6-dien-3-one analogues with enhanced potency and selectivity for specific biological targets. The goal of rational drug design is to create molecules that have a higher probability of being active and exhibiting fewer off-target effects.

Design Strategies:

A-Ring Modifications: Introducing substituents or altering the dienone system in the A-ring can modulate the electrophilicity of the Michael acceptor and influence its reactivity and selectivity.

D-Ring Modifications: The synthesis of analogues with modified D-rings, such as lactams or other heterocyclic systems, can lead to novel compounds with different biological profiles. For example, the introduction of nitrogen-containing rings has been explored in other steroid systems to enhance cytotoxic activity. nih.gov

Side-Chain Variations: Modifying the alkyl side chain at C-17 can impact the compound's lipophilicity and its interaction with specific protein pockets. Introducing polar groups or aromatic moieties can lead to new interactions with the target.

Synthetic Approaches:

The synthesis of Cholesta-4,6-dien-3-one analogues typically starts from readily available steroid precursors. The introduction of the 4,6-diene system can be achieved through various established methods in steroid chemistry. Subsequent modifications to other parts of the molecule can be accomplished using a range of organic reactions. For instance, the introduction of different side chains at C-17 can be achieved through Wittig-type reactions or Grignard additions to a C-17 ketone precursor. The modification of the A-ring may involve selective oxidations, reductions, or rearrangements.

The following table provides a hypothetical example of a series of designed analogues and their targeted biological evaluation, which would be essential for a comprehensive SAR study.

| Compound ID | Modification | Target Biological Activity |

| CDO-1 | Cholesta-4,6-dien-3-one (Parent Compound) | Anticancer (e.g., against HeLa, MCF-7 cell lines) |

| CDO-2 | 2-Fluoro-cholesta-4,6-dien-3-one | Enhanced anticancer activity |

| CDO-3 | 17-(4-Hydroxyphenyl)-androsta-4,6-dien-3-one | Estrogen receptor modulation |

| CDO-4 | D-homo-cholesta-4,6-dien-3,17a-dione | Altered enzyme inhibition profile |

This table is for illustrative purposes to demonstrate the type of data required for a thorough SAR analysis and does not represent actual experimental data.

Through such a systematic approach of design, synthesis, and biological testing, the therapeutic potential of Cholesta-4,6-dien-3-one can be further explored and optimized, leading to the development of novel drug candidates for various diseases.

Future Research Directions and Unexplored Avenues

Elucidation of Undiscovered Metabolic Pathways

The known metabolism of Cholesta-4,6-dien-3-one involves its conversion to 4-cholesten-3-one (B1668897) and cholestanol (B8816890), a process observed in tissues such as the liver, adrenals, and brain. nih.govhmdb.ca This conversion is particularly relevant in the context of cerebrotendinous xanthomatosis (CTX), a lipid storage disease where increased levels of Cholesta-4,6-dien-3-one are found in patient serum. nih.gov However, the precise enzymatic machinery and potential alternative metabolic routes are not fully characterized.

Future research should focus on:

Identifying Specific Enzymes: While reductase enzymes are implicated in the metabolism of Cholesta-4,6-dien-3-one, the specific reductases responsible for acting on the Δ4 and Δ6 double bonds have not been definitively identified. Investigations into enzymes like 7-dehydrocholesterol (B119134) reductase (DHCR7) and other sterol reductases could reveal their substrate specificity for this compound.

Investigating Intermediates: The direct conversion to 4-cholesten-3-one and cholestanol may involve undiscovered, transient intermediates. nih.gov High-resolution metabolic profiling could uncover these fleeting compounds, providing a more detailed metabolic map.

Exploring Alternative Pathways: Research has shown that the capacity to metabolize Cholesta-4,6-dien-3-one varies between tissues and species. nih.gov This suggests the existence of tissue-specific or species-specific metabolic pathways. For instance, while no conversion is observed in the intestinal mucosa or kidneys, the reasons for this lack of activity are unknown and warrant further study. nih.gov There may be alternative biotransformations in other organisms or under different physiological conditions that have yet to be explored.

Comprehensive Mechanistic Investigations of Novel Biological Activities

Preliminary and computational studies have hinted at a range of biological activities for Cholesta-4,6-dien-3-one, though the underlying mechanisms are largely speculative. Thorough investigations are required to validate these initial findings and understand the molecular interactions at play.

Key areas for mechanistic studies include:

Neuroprotective Effects: Research suggests a potential role in Alzheimer's disease, where the compound has been shown to inhibit the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). Future studies must move beyond computational models to biochemical assays and cell-based models to confirm this inhibition and elucidate the mechanism of action.

Anti-inflammatory Properties: The compound is suggested to possess anti-inflammatory properties, possibly through the down-regulation of pro-inflammatory cytokines. Research is needed to identify the specific signaling pathways it modulates, such as NF-κB or MAPK pathways, and to determine its direct molecular targets within the inflammatory cascade.

Antimicrobial and Antidiabetic Potential: Docking studies have suggested that derivatives of the parent compound may inhibit α-glucosidase and α-amylase, indicating a potential for antidiabetic activity. Additionally, broad-spectrum antimicrobial properties have been reported. Mechanistic studies are needed to confirm these activities for Cholesta-4,6-dien-3-one itself and to understand how it interacts with microbial targets or metabolic enzymes.

Steroid Receptor Interaction: As a steroidal compound, Cholesta-4,6-dien-3-one is a candidate for interaction with steroid receptors. While one study noted its interaction with the estrogen receptor was not mediated by hydrogen bonding, a comprehensive screening against the full family of nuclear receptors (e.g., glucocorticoid, androgen, and progesterone (B1679170) receptors) is necessary to map its potential endocrine-modulating activities. researchgate.net

Development of Advanced Methodologies for Detection and Analysis

The ability to accurately detect and quantify Cholesta-4,6-dien-3-one in various biological and environmental matrices is fundamental to advancing research. Current analytical methods primarily rely on chromatographic and spectroscopic techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net While effective, these methods can be time-consuming and require significant sample preparation. researchgate.net